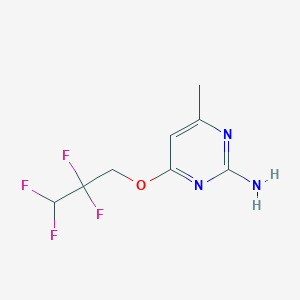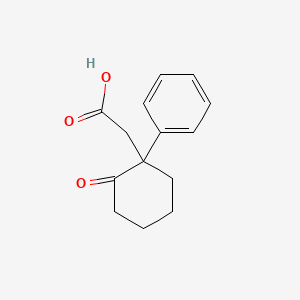
Anisyl isovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisyl isovalerate, also known as 4-methoxyphenyl 3-methylbutanoate, is an organic compound with the molecular formula C12H16O3. It is an ester formed from anisyl alcohol and isovaleric acid. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions: Anisyl isovalerate can be synthesized through the esterification reaction between anisyl alcohol and isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Anisyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form anisyl alcohol and isovaleric acid.
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Anisyl alcohol and isovaleric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced forms of the ester.
科学的研究の応用
Anisyl isovalerate has several applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of anisyl isovalerate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release anisyl alcohol and isovaleric acid, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Anisyl acetate: Another ester with a similar structure but different acid component.
Benzyl isovalerate: An ester with a similar acid component but different alcohol component.
Ethyl isovalerate: An ester with the same acid component but a different alcohol component.
Uniqueness: Anisyl isovalerate is unique due to its specific combination of anisyl alcohol and isovaleric acid, which imparts distinct aromatic properties. Its pleasant fruity and floral aroma makes it particularly valuable in the fragrance and flavor industries, distinguishing it from other similar esters .
特性
CAS番号 |
101267-99-6 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
LOGIKTHBNCEEST-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)OCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)




![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)

![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
